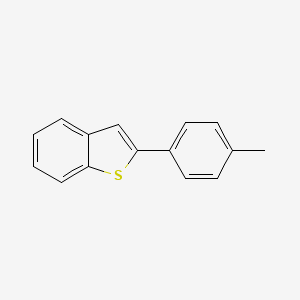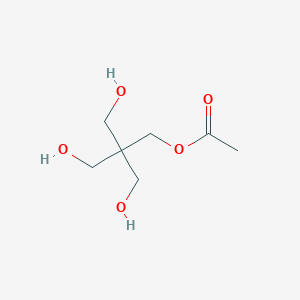
2-(4-methylphenyl)-1-benzothiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-methylphenyl)-1-benzothiophene is an aromatic heterocyclic compound that contains a benzene ring fused to a thiophene ring with a 4-methylphenyl substituent at the second position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-methylphenyl)-1-benzothiophene typically involves the cyclization of appropriate precursors. One common method is the palladium-catalyzed coupling reaction of 2-bromo-4-methylbiphenyl with thiophene-2-boronic acid under Suzuki-Miyaura coupling conditions. The reaction is carried out in the presence of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and optimized reaction conditions can enhance yield and purity while reducing production costs .
Análisis De Reacciones Químicas
Types of Reactions: 2-(4-methylphenyl)-1-benzothiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the thiophene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiophene derivatives.
Substitution: Halogenated benzo[b]thiophene derivatives.
Aplicaciones Científicas De Investigación
2-(4-methylphenyl)-1-benzothiophene has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a scaffold for the development of new pharmaceutical agents targeting various diseases.
Mecanismo De Acción
The mechanism of action of 2-(4-methylphenyl)-1-benzothiophene varies depending on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. For example, it has been shown to inhibit cholinesterase enzymes, which are involved in the breakdown of neurotransmitters, thereby enhancing cholinergic signaling .
Comparación Con Compuestos Similares
Benzo[b]thiophene: Lacks the 4-methylphenyl substituent, making it less sterically hindered.
Benzo[c]thiophene: An isomer with the thiophene ring fused at a different position.
Thiophene: A simpler structure without the fused benzene ring.
Uniqueness: 2-(4-methylphenyl)-1-benzothiophene is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring precise molecular interactions and stability .
Propiedades
Número CAS |
25664-47-5 |
|---|---|
Fórmula molecular |
C15H12S |
Peso molecular |
224.32 g/mol |
Nombre IUPAC |
2-(4-methylphenyl)-1-benzothiophene |
InChI |
InChI=1S/C15H12S/c1-11-6-8-12(9-7-11)15-10-13-4-2-3-5-14(13)16-15/h2-10H,1H3 |
Clave InChI |
XJLLNQDYYNJHFS-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2=CC3=CC=CC=C3S2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(S)-1-[(RP)-2-(Di-tert-butylphosphino)ferrocenyl]ethylbis(2-methylphenyl)phosphine](/img/structure/B8710769.png)




![3-[(Aminoiminomethyl)amino]-4-methylbenzoic acid ethyl ester mononitrate](/img/structure/B8710831.png)




![N-[4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-methylphenylacetamide](/img/structure/B8710862.png)


![Ethanone, 2-[[1-[(4-methoxy-2,6-dimethylphenyl)sulfonyl]-2-piperidinyl]methoxy]-1-[4-(1-methyl-4-piperidinyl)-1-piperazinyl]-](/img/structure/B8710884.png)
